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Compound of Interest

Compound Name: Pirozadil

Cat. No.: B1678484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Pirozadil, a compound with potential applications in drug development, possesses a distinct

chemical architecture. This guide provides a comprehensive overview of its chemical structure

and a detailed account of its synthesis. The synthesis is presented as a multi-step process,

commencing with the preparation of key precursors, 2,6-pyridinedimethanol and 3,4,5-

trimethoxybenzoyl chloride, followed by their final condensation to yield Pirozadil. This

document includes detailed experimental protocols, quantitative data, and visual

representations of the synthetic pathways to facilitate a thorough understanding for researchers

and professionals in the field of drug development.

Chemical Structure of Pirozadil
Pirozadil is chemically known as 2,6-pyridinediylbis(methylene) bis(3,4,5-trimethoxybenzoate).

Its structure features a central pyridine ring substituted at the 2 and 6 positions with methylene

groups, which are in turn esterified with two 3,4,5-trimethoxybenzoic acid moieties.

Table 1: Chemical Identifiers and Properties of Pirozadil
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Identifier Value

IUPAC Name
[6-[(3,4,5-trimethoxybenzoyl)oxymethyl]pyridin-

2-yl]methyl 3,4,5-trimethoxybenzoate

CAS Number 54110-25-7

Molecular Formula C₂₇H₂₉NO₁₀

Molecular Weight 527.52 g/mol

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=NC(

=CC=C2)COC(=O)C3=CC(=C(C(=C3)OC)OC)O

C

InChI

InChI=1S/C27H29NO10/c1-31-20-10-16(11-

21(32-2)24(20)35-5)26(29)37-14-18-8-7-9-

19(28-18)15-38-27(30)17-12-22(33-3)25(36-

6)23(13-17)34-4/h7-13H,14-15H2,1-6H3

InChIKey DIIBXMIIOQXTHW-UHFFFAOYSA-N

Synthesis of Pirozadil
The synthesis of Pirozadil is a multi-step process that involves the preparation of two key

precursors, 2,6-pyridinedimethanol and 3,4,5-trimethoxybenzoyl chloride, followed by their

esterification.

Synthesis of Precursor 1: 2,6-Pyridinedimethanol
2,6-Pyridinedimethanol can be synthesized via the reduction of 2,6-pyridinedicarboxylic acid or

its dimethyl ester. A common laboratory-scale preparation involves the reduction of dimethyl

2,6-pyridinedicarboxylate with sodium borohydride.[1][2]

Experimental Protocol: Synthesis of 2,6-Pyridinedimethanol

Materials: Dimethyl 2,6-pyridinedicarboxylate, Methanol (anhydrous), Sodium borohydride.

Procedure:
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In a round-bottom flask, dissolve dimethyl 2,6-pyridinedicarboxylate (1.0 eq) in anhydrous

methanol under an inert atmosphere.

Cool the solution to 0 °C in an ice bath.

Slowly add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 5

°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 16 hours.

Quench the reaction by the slow addition of water.

Concentrate the mixture under reduced pressure to remove methanol.

Extract the aqueous residue with dichloromethane.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield 2,6-pyridinedimethanol as a white solid.

Table 2: Quantitative Data for the Synthesis of 2,6-Pyridinedimethanol

Parameter Value Reference

Starting Material
Dimethyl 2,6-

pyridinedicarboxylate
[1]

Reagents Sodium borohydride, Methanol [1]

Reported Yield Up to 96% [1]

Melting Point 112-114 °C

Synthesis of Precursor 2: 3,4,5-Trimethoxybenzoyl
chloride
3,4,5-Trimethoxybenzoyl chloride is prepared from 3,4,5-trimethoxybenzoic acid by reaction

with a chlorinating agent such as thionyl chloride.
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Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzoyl chloride

Materials: 3,4,5-Trimethoxybenzoic acid, Thionyl chloride, Dry toluene.

Procedure:

In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet,

suspend 3,4,5-trimethoxybenzoic acid (1.0 eq) in dry toluene.

Add thionyl chloride (1.2 eq) dropwise at room temperature.

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas

ceases.

Cool the reaction mixture to room temperature.

Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude

3,4,5-trimethoxybenzoyl chloride, which can be used in the next step without further

purification.

Final Synthesis of Pirozadil via Esterification
The final step in the synthesis of Pirozadil is the esterification of 2,6-pyridinedimethanol with

3,4,5-trimethoxybenzoyl chloride in the presence of a base, typically pyridine, which also acts

as the solvent.

Experimental Protocol: Synthesis of Pirozadil

Materials: 2,6-Pyridinedimethanol, 3,4,5-Trimethoxybenzoyl chloride, Anhydrous pyridine.

Procedure:

In a flame-dried round-bottom flask, dissolve 2,6-pyridinedimethanol (1.0 eq) in anhydrous

pyridine under an inert atmosphere.

Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (2.2 eq) in anhydrous pyridine to

the cooled solution of the diol.

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into ice-water and stir to precipitate the crude

product.

Collect the solid by vacuum filtration and wash with cold water.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water

mixture) to afford pure Pirozadil.

Table 3: Quantitative Data for the Synthesis of Pirozadil

Parameter Value

Starting Materials
2,6-Pyridinedimethanol, 3,4,5-

Trimethoxybenzoyl chloride

Reagents Pyridine

Purification Method Recrystallization

Expected Spectroscopic Data

¹H NMR and ¹³C NMR spectra would be

consistent with the structure. The ¹H NMR would

show characteristic peaks for the pyridine ring

protons, the methylene protons, and the

methoxy and aromatic protons of the

trimethoxybenzoyl groups. The ¹³C NMR would

show corresponding signals for all unique

carbon atoms.

Visualization of Synthetic Pathway
The overall synthetic pathway for Pirozadil is depicted in the following diagram.
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Precursor 1 Synthesis

Precursor 2 Synthesis

Final EsterificationDimethyl 2,6-pyridinedicarboxylate 2,6-Pyridinedimethanol
NaBH4, MeOH

Pirozadil

3,4,5-Trimethoxybenzoic acid 3,4,5-Trimethoxybenzoyl chloride
SOCl2

Pyridine

Click to download full resolution via product page

Caption: Synthetic pathway of Pirozadil.

Conclusion
This technical guide has detailed the chemical structure of Pirozadil and provided a

comprehensive overview of its synthesis. By outlining the preparation of the necessary

precursors and the final esterification step, complete with experimental protocols and

quantitative data, this document serves as a valuable resource for chemists and

pharmaceutical scientists. The provided information is intended to facilitate the replication and

further investigation of Pirozadil for potential therapeutic applications. Further research can

focus on optimizing the reaction conditions to improve yields and developing more sustainable

synthetic routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-Depth Technical Guide on the Chemical Structure
and Synthesis of Pirozadil]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678484#chemical-structure-and-synthesis-of-
pirozadil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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